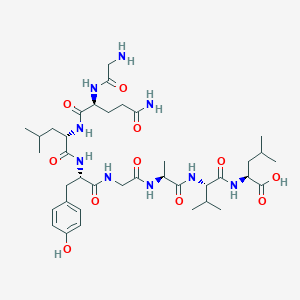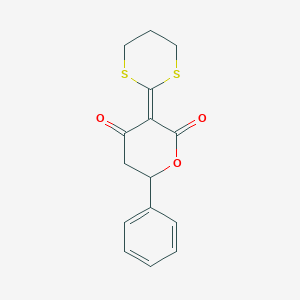![molecular formula C16H16O B14186099 1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene CAS No. 838828-12-9](/img/structure/B14186099.png)
1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and an allyl phenyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-2-hydroxybenzene with 1-phenylprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allyl group to a saturated propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated propyl derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-phenylpropene: Shares a similar structural motif but lacks the ether linkage.
1-Phenylprop-2-en-1-one: Contains a similar allyl group but with a ketone functionality instead of an ether.
2-Methyl-1-phenyl-1-propene: Another structurally related compound with slight variations in the substitution pattern.
Uniqueness
1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene is unique due to its combination of a methyl-substituted benzene ring and an allyl phenyl ether group
Propiedades
Número CAS |
838828-12-9 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1-methyl-2-(1-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C16H16O/c1-3-15(14-10-5-4-6-11-14)17-16-12-8-7-9-13(16)2/h3-12,15H,1H2,2H3 |
Clave InChI |
OFBHATWDHMSFKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(C=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
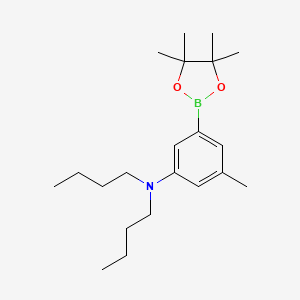
![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)
![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)
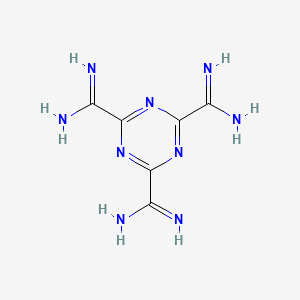
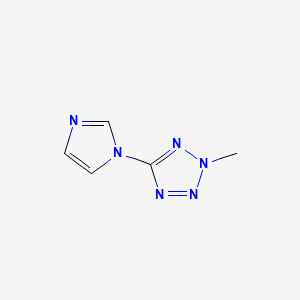
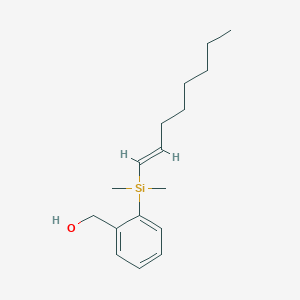
![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)
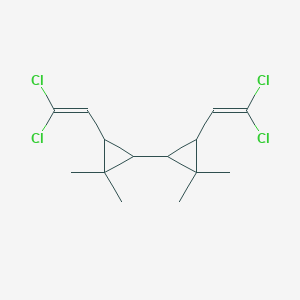
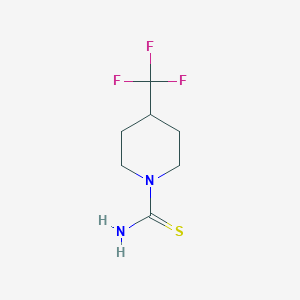
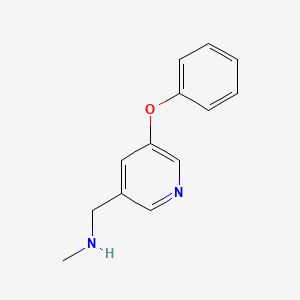
![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)
